3-chloro-N-[5-cyano-11-methyl-2-oxo-7-(oxolan-2-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-6-ylidene]benzamide
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Overview
Description
3-chloro-N-[5-cyano-11-methyl-2-oxo-7-(oxolan-2-ylmethyl)-1,7,9-triazatricyclo[84003,8]tetradeca-3(8),4,9,11,13-pentaen-6-ylidene]benzamide is a complex organic compound with a unique structure that includes a pyrimidine ring fused with a dipyrido ring system
Preparation Methods
The synthesis of 3-chloro-N-[5-cyano-11-methyl-2-oxo-7-(oxolan-2-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-6-ylidene]benzamide typically involves multiple steps, including the formation of the pyrimidine ring, the introduction of the cyano and chloro groups, and the final coupling with the benzamide moiety. Common synthetic routes may involve:
Formation of the pyrimidine ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of functional groups: The cyano and chloro groups can be introduced through nucleophilic substitution reactions.
Coupling reactions: The final step involves coupling the pyrimidine derivative with benzamide using reagents such as coupling agents or catalysts.
Chemical Reactions Analysis
3-chloro-N-[5-cyano-11-methyl-2-oxo-7-(oxolan-2-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-6-ylidene]benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Coupling reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, which involves palladium-catalyzed cross-coupling with boronic acids.
Scientific Research Applications
3-chloro-N-[5-cyano-11-methyl-2-oxo-7-(oxolan-2-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-6-ylidene]benzamide has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs due to its potential biological activities.
Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules.
Materials Science: It may be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 3-chloro-N-[5-cyano-11-methyl-2-oxo-7-(oxolan-2-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-6-ylidene]benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to the modulation of biological pathways. The exact mechanism can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
Similar compounds to 3-chloro-N-[5-cyano-11-methyl-2-oxo-7-(oxolan-2-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-6-ylidene]benzamide include other pyrimidine derivatives and fused ring systems. These compounds may share similar chemical properties and reactivity but differ in their specific functional groups and biological activities. Examples of similar compounds include:
Pyrimidine derivatives: Compounds with a pyrimidine core structure.
Dipyrido ring systems: Compounds with fused dipyrido rings.
Benzamide derivatives: Compounds containing the benzamide moiety.
This detailed article provides a comprehensive overview of 3-chloro-N-[5-cyano-11-methyl-2-oxo-7-(oxolan-2-ylmethyl)-1,7,9-triazatricyclo[84003,8]tetradeca-3(8),4,9,11,13-pentaen-6-ylidene]benzamide, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
845988-81-0 |
---|---|
Molecular Formula |
C25H20ClN5O3 |
Molecular Weight |
473.9g/mol |
IUPAC Name |
3-chloro-N-[5-cyano-11-methyl-2-oxo-7-(oxolan-2-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-6-ylidene]benzamide |
InChI |
InChI=1S/C25H20ClN5O3/c1-15-5-3-9-30-21(15)28-23-20(25(30)33)12-17(13-27)22(31(23)14-19-8-4-10-34-19)29-24(32)16-6-2-7-18(26)11-16/h2-3,5-7,9,11-12,19H,4,8,10,14H2,1H3 |
InChI Key |
MMIJDEBTIOHJTB-UHFFFAOYSA-N |
SMILES |
CC1=CC=CN2C1=NC3=C(C2=O)C=C(C(=NC(=O)C4=CC(=CC=C4)Cl)N3CC5CCCO5)C#N |
Canonical SMILES |
CC1=CC=CN2C1=NC3=C(C2=O)C=C(C(=NC(=O)C4=CC(=CC=C4)Cl)N3CC5CCCO5)C#N |
Origin of Product |
United States |
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